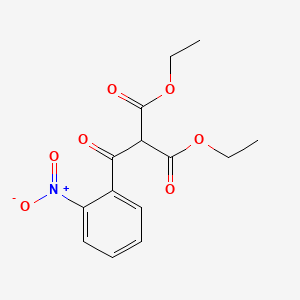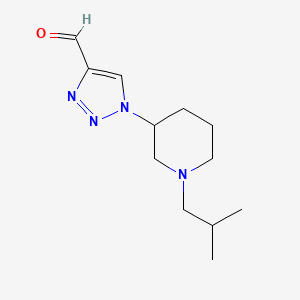
2'-Amino-biphenyl-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-biphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 2’ position and a hydroxyl group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-3-ol typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure . Another method involves the reaction of a polyaniline derivative with a phenylhydrazine derivative in the presence of a phthalocyanine metal complex catalyst at temperatures ranging from 20 to 80 degrees Celsius .
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-3-ol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-biphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Amino-biphenyl-3-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Amino-biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .
Comparison with Similar Compounds
2-Aminobiphenyl: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
3-Hydroxybiphenyl: Lacks the amino group, affecting its biological activity and applications.
4-Aminobiphenyl: The amino group is positioned differently, resulting in distinct chemical behavior and uses.
Uniqueness: 2’-Amino-biphenyl-3-ol is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H,13H2 |
InChI Key |
KSSVUZSZSWEDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)





![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)





